An In-depth Technical Guide to 3-Hydroxyfluorene: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to 3-Hydroxyfluorene: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyfluorene is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). As a metabolite of fluorene, it serves as a crucial biomarker for assessing exposure to PAHs, which are environmental pollutants of significant concern.[1] Beyond its role as a biomarker, 3-hydroxyfluorene and its derivatives are of growing interest in medicinal chemistry and material science due to their unique chemical structure and biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of 3-hydroxyfluorene, tailored for a scientific audience.
Chemical Structure and Properties
3-Hydroxyfluorene, with the IUPAC name 9H-fluoren-3-ol, possesses a core fluorene structure with a hydroxyl group substituted at the C3 position.[2][3][4][5] This substitution significantly influences its physicochemical and biological properties compared to the parent fluorene molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxyfluorene is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6344-67-8 | [6][7] |
| Molecular Formula | C₁₃H₁₀O | [6][7] |
| Molecular Weight | 182.22 g/mol | [6][7] |
| Melting Point | 138-140 °C | [6] |
| Appearance | White to pale red solid | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |
| Predicted logP | 3.5 | [8] |
Spectroscopic Data
The structural elucidation of 3-hydroxyfluorene and its derivatives relies heavily on spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum of 3-hydroxyfluorene derivatives typically shows a characteristic singlet for the phenolic hydroxyl proton (around δ 11.3-11.5 ppm, depending on the derivative), along with aromatic protons in the region of δ 7.0-8.3 ppm. The methylene protons of the fluorene ring system appear as a singlet around δ 3.5 ppm. |
| ¹³C NMR | The carbon NMR spectrum of 3-hydroxyfluorene derivatives displays signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The methylene carbon of the fluorene backbone is typically observed around δ 36.5 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a broad O-H stretching vibration in the region of 3200-3500 cm⁻¹, indicative of the hydroxyl group. Aromatic C-H stretching is observed around 3030 cm⁻¹, and C=C stretching vibrations of the aromatic rings are seen in the 1500-1700 cm⁻¹ region. |
| Mass Spectrometry (MS) | The mass spectrum of 3-hydroxyfluorene shows a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts have been calculated. For example, the predicted CCS for the [M+H]⁺ ion is 136.1 Ų.[8] |
Synthesis of 3-Hydroxyfluorene Derivatives
Several synthetic routes to 3-hydroxyfluorene and its derivatives have been developed. Two prominent methods are highlighted below.
Divergent Synthesis from ortho-Alkynylarylketones
A versatile method for the synthesis of 3-hydroxyfluorene derivatives starts from ortho-alkynylarylketones. This approach involves an iodine-mediated cyclization to form an indenone precursor. This intermediate can then be converted to the corresponding 3-hydroxyfluorene product under basic conditions. This divergent method allows for the synthesis of a variety of substituted 3-hydroxyfluorenes in moderate to good yields.[9]
Synthesis via Michael Addition and Robinson Annulation
Another effective strategy involves the Michael addition of an acetoacetate derivative to a 2-benzylideneindan-1-one, followed by a Robinson annulation and subsequent aromatization. This sequential reaction can be performed in a two-step process to yield 3-hydroxy-9H-fluorene-2-carboxylates.[2]
Experimental Protocols
General Procedure for the Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate
This protocol is adapted from the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.[2]
Materials:
-
2-Benzylidene-1-indanone
-
Ethyl acetoacetate
-
Potassium t-butoxide (t-BuOK)
-
Toluene
-
Saturated NH₄Cl aqueous solution
-
Ethyl acetate
-
Dioxane
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Oxygen
Procedure:
-
A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and t-BuOK (0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.
-
After cooling, the reaction mixture is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate (3 x 5 mL).
-
The organic layers are combined and concentrated under reduced pressure.
-
The residue is re-dissolved in dioxane (5 mL).
-
DDQ (0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.
-
The reaction mixture is filtered to remove any insoluble solids, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.
Yeast Estrogen Screen (YES) Assay Protocol
This protocol is a generalized procedure for assessing the estrogenic activity of a test compound like 3-hydroxyfluorene.[1][10][11][12][13]
Materials:
-
Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).
-
Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
96-well microtiter plates.
-
Test compound (3-Hydroxyfluorene) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., 17β-estradiol).
-
Solvent control.
Procedure:
-
Prepare a yeast inoculum in the appropriate growth medium and incubate until it reaches the logarithmic growth phase.
-
Prepare serial dilutions of the test compound, positive control, and solvent control.
-
Add the yeast suspension to the wells of a 96-well plate.
-
Add the different concentrations of the test compound, positive control, and solvent control to the respective wells.
-
Incubate the plate at an appropriate temperature (e.g., 31-34 °C) for a specified period (e.g., 18-52 hours).[11][12]
-
After incubation, measure the absorbance of the wells at a specific wavelength to quantify the color change resulting from the enzymatic activity of the reporter gene product.
-
Assess cell growth by measuring the optical density at 690 nm before adding a lysis buffer if an accelerated protocol is used.[11]
-
Calculate the estrogenic activity based on the dose-response curve of the test compound compared to the positive control.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay Protocol
This is a general protocol for determining the binding affinity of a test compound to the AhR.[14]
Materials:
-
Cytosolic extracts containing the Aryl Hydrocarbon Receptor (AhR).
-
Radiolabeled ligand (e.g., [³H]TCDD).
-
Test compound (3-Hydroxyfluorene) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled competitor).
-
Assay buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cytosolic extracts from a suitable source (e.g., rat liver).
-
In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract.
-
To these tubes, add increasing concentrations of the unlabeled test compound (3-Hydroxyfluorene).
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of an unlabeled competitor (non-specific binding).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite assay.
-
Quantify the amount of bound radioligand in each tube using liquid scintillation counting.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki).
Biological Interactions and Signaling Pathways
3-Hydroxyfluorene, as a metabolite of fluorene, is implicated in biological pathways associated with the metabolism of xenobiotics. The primary pathway involves the Aryl Hydrocarbon Receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
PAHs like fluorene and their metabolites can act as ligands for the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding Phase I and Phase II metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).
References
- 1. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 2. 3-Hydroxyfluorene | C13H10O | CID 96088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Exposome-Explorer - 3-Hydroxyfluorene (Compound) [exposome-explorer.iarc.fr]
- 5. graphviz.org [graphviz.org]
- 6. 3-HYDROXYFLUORENE CAS#: 6344-67-8 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyfluorene (HMDB0059802) [hmdb.ca]
- 8. PubChemLite - 3-hydroxyfluorene (C13H10O) [pubchemlite.lcsb.uni.lu]
- 9. 3-Hydroxy-9h-fluoren-9-one | C13H8O2 | CID 245128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 11. xenometrix.ch [xenometrix.ch]
- 12. ftb.com.hr [ftb.com.hr]
- 13. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]
- 14. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
